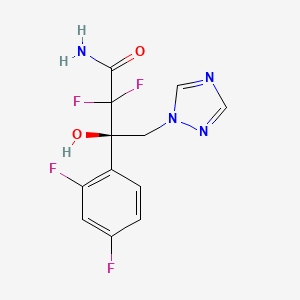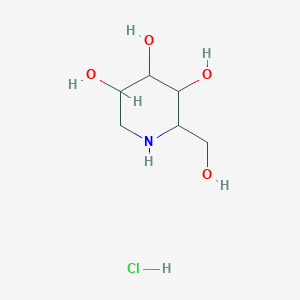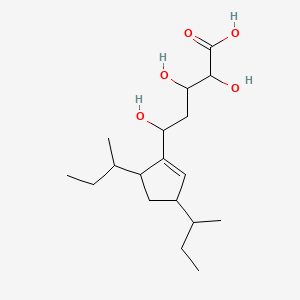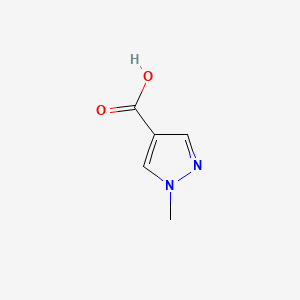
1-メチル-1H-ピラゾール-4-カルボン酸
概要
説明
1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is characterized by a five-membered ring structure containing two nitrogen atoms and a carboxylic acid group
科学的研究の応用
1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
1-Methyl-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive compounds. It interacts with enzymes such as succinate dehydrogenase, which is involved in the citric acid cycle. The interaction with succinate dehydrogenase suggests that 1-methyl-1H-pyrazole-4-carboxylic acid may influence cellular respiration and energy production . Additionally, this compound can form complexes with metal ions, which may affect its biochemical activity and interactions with other biomolecules.
Cellular Effects
1-Methyl-1H-pyrazole-4-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of enzymes like succinate dehydrogenase, 1-methyl-1H-pyrazole-4-carboxylic acid can alter cellular metabolism and energy production . Furthermore, it has been observed to impact gene expression, potentially leading to changes in the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-pyrazole-4-carboxylic acid involves its binding interactions with enzymes and other biomolecules. It acts as an inhibitor of succinate dehydrogenase, thereby affecting the citric acid cycle and cellular respiration . This inhibition can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can trigger oxidative stress responses. Additionally, 1-methyl-1H-pyrazole-4-carboxylic acid may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to 1-methyl-1H-pyrazole-4-carboxylic acid in in vitro studies has shown that it can lead to sustained inhibition of succinate dehydrogenase and prolonged oxidative stress in cells. These effects highlight the importance of considering the temporal stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as increased oxidative stress, cellular damage, and potential toxicity. These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-Methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase in the citric acid cycle . This interaction affects the conversion of succinate to fumarate, a key step in cellular respiration. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels.
Transport and Distribution
Within cells and tissues, 1-methyl-1H-pyrazole-4-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to proteins that facilitate its distribution . The compound’s localization within cells can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular respiration and energy production. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine. This reaction typically occurs under mild conditions and yields the desired pyrazole derivatives in good yields .
Another method involves the oxidation of 1-methyl-4-pyrazolecarboxylic acid using potassium permanganate. This reaction requires careful control of reaction conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1-methyl-1H-pyrazole-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
作用機序
The mechanism of action of 1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in microorganisms . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors.
1H-Pyrazole-3-carboxylic acid: Another similar compound with a different substitution pattern, used in various chemical syntheses.
Uniqueness
1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPWUOZCSMDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349119 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-92-1 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of compounds derived from 1-methyl-1H-pyrazole-4-carboxylic acid as fungicides?
A1: Research suggests that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid, specifically those incorporating a 3-(difluoromethyl) group, demonstrate antifungal activity by potentially targeting succinate dehydrogenase (SDH). Molecular docking studies reveal that the carbonyl oxygen of these derivatives can form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the SDH enzyme []. This interaction may disrupt the enzyme's function, ultimately inhibiting fungal growth.
Q2: What are the key structural features impacting the antifungal activity of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?
A2: Studies focusing on structure-activity relationships (SAR) indicate that modifications to the amide group at the 4-position of the 1-methyl-1H-pyrazole-4-carboxylic acid scaffold significantly influence antifungal activity [, ]. Introducing bulky and electron-withdrawing substituents to the amide moiety generally enhances the activity against various phytopathogenic fungi.
Q3: How does the degradation of pyrazosulfuron-ethyl, a herbicide containing the 1-methyl-1H-pyrazole-4-carboxylic acid moiety, vary under different pH conditions?
A3: Pyrazosulfuron-ethyl demonstrates pH-dependent degradation kinetics [, ]. The degradation is most rapid in acidic conditions (pH 4), followed by alkaline (pH 9) and neutral (pH 7) conditions. The primary degradation pathway in water involves hydrolysis of the sulfonamide linkage.
Q4: What are the major metabolites identified during the degradation of pyrazosulfuron-ethyl in soil?
A4: Research has identified three main metabolites formed during the degradation of pyrazosulfuron-ethyl in soil: ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine []. These metabolites were observed in both rice-planted and unplanted soil, indicating similar degradation pathways in these environments.
Q5: Can you provide information about the translocation of pyrazosulfuron-ethyl in rice plants?
A5: Studies utilizing radio-labeled pyrazosulfuron-ethyl ((14)C-pyrazosulfuron-ethyl) demonstrate minimal translocation to rice shoots. Less than 1% of the applied radioactivity was detected in the aerial portions of the plant over a 25-day period, suggesting limited movement of the herbicide from the soil to upper plant parts [].
Q6: What computational chemistry approaches have been applied to study 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?
A6: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, specifically using Comparative Molecular Field Analysis (CoMFA), have been employed to analyze and predict the antifungal activity of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives []. These models help visualize the relationship between the compound's structure and its biological activity, providing insights for designing new derivatives with enhanced potency.
Q7: Have any polymorphic forms of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives been reported?
A7: Yes, research has identified various solid forms of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives, including different crystal modifications and hydrates [, ]. These different forms can exhibit variations in physicochemical properties, which may influence their formulation, stability, and ultimately, their efficacy.
Q8: Are there studies on the biodegradation of isopyrazam, a fungicide containing the 1-methyl-1H-pyrazole-4-carboxylic acid moiety?
A8: Recent research has investigated the biodegradation potential of isopyrazam using soil-isolated fungal and bacterial strains []. The bacterial strains, particularly Pseudomonas syringae and Xanthomonas axonopodis, demonstrated significant ability to degrade isopyrazam, highlighting the role of microbial communities in the environmental fate of this compound.
Q9: What are the intermediate metabolites formed during the biodegradation of isopyrazam?
A9: The biodegradation of isopyrazam led to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide []. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential impact of isopyrazam.
Q10: What synthetic approaches are available for preparing 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?
A10: Efficient synthetic routes for obtaining 1-methyl-1H-pyrazole-4-carboxylic acid derivatives often involve a Claisen condensation followed by cyclization []. The use of reagents like trialkyl orthoformates and bases such as Na2CO3 or K2CO3 plays a critical role in driving the reaction towards the desired product. Optimization of this process can improve yield and minimize the formation of undesired byproducts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
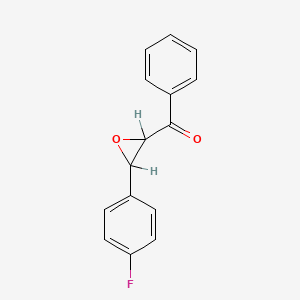


![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)



![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)
